3,3-dimethoxy-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide
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Overview
Description
3,3-dimethoxy-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide is a synthetic organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of 3,3-dimethoxy-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide can be achieved through multiple pathways. The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine used . For example, aliphatic amines react via nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring .
Chemical Reactions Analysis
3,3-dimethoxy-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Scientific Research Applications
3,3-dimethoxy-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Materials Science: The compound is explored for its potential use in creating new materials with unique properties.
Biological Research: It is used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3,3-dimethoxy-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a binding site, facilitating interactions with proteins and other biomolecules . This interaction can lead to the inhibition or activation of specific biological pathways, depending on the context of its use .
Comparison with Similar Compounds
3,3-dimethoxy-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide can be compared with other triazole-containing compounds, such as:
Properties
IUPAC Name |
N-[[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-3,3-dimethoxypropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N6O3/c1-17-9(18-2)3-8(16)14-13-7(10)4-15-6-11-5-12-15/h5-6,9H,3-4H2,1-2H3,(H2,10,13)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVGHHPUDKGVSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(=O)NN=C(CN1C=NC=N1)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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